molecular formula C26H26N4O3S B418624 N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332912-60-4

N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B418624
CAS No.: 332912-60-4
M. Wt: 474.6g/mol
InChI Key: WVQHODFBFRQRHF-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl and methoxyphenoxy groups. The final step usually involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, or survival.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

N-(2,3-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific structural features, such as the combination of the triazole ring with the methoxyphenoxy and phenyl groups. These features may confer distinct biological activities and therapeutic potential compared to other triazole derivatives.

Properties

CAS No.

332912-60-4

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-18-8-7-11-23(19(18)2)27-25(31)17-34-26-29-28-24(30(26)20-9-5-4-6-10-20)16-33-22-14-12-21(32-3)13-15-22/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

WVQHODFBFRQRHF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC)C

Origin of Product

United States

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